molecular formula C13H10Cl3NO3S B12623677 Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- CAS No. 915372-71-3

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-

Cat. No.: B12623677
CAS No.: 915372-71-3
M. Wt: 366.6 g/mol
InChI Key: FBKVYMDYZWUZAX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- is a chemical compound with the molecular formula C13H10Cl3NO3S . This compound is characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms and a hydroxy-methylphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-hydroxy-5-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms with amines may result in the formation of sulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxy group in Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Biological Activity

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- is a sulfonamide compound with significant biological activity. This article delves into its chemical structure, synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₀Cl₃NO₃S
  • Molecular Weight : Approximately 353.65 g/mol
  • Structural Features : It contains three chlorine atoms at the 2, 4, and 5 positions of the benzene ring, a hydroxyl group at the 2 position, and a methyl group at the 5 position of another phenyl group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties .

Benzenesulfonamide compounds are primarily known for their antimicrobial properties , particularly through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds effective against various bacterial strains.

Preliminary studies suggest that this specific compound may exhibit:

Antimicrobial Efficacy

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansPotential activity

Synthesis

The synthesis of benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- typically involves several steps:

  • Formation of the sulfonamide moiety .
  • Chlorination at specified positions on the benzene ring .
  • Introduction of hydroxyl and methyl groups through selective reactions .

These synthetic routes are crucial for obtaining the desired biological activity while minimizing side reactions.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Antibacterial Studies :
    • A study demonstrated that benzenesulfonamide derivatives could effectively inhibit bacterial growth in vitro. The structure-activity relationship (SAR) analysis indicated that the presence of chlorine substituents significantly enhances antibacterial potency.
  • Antifungal Activity :
    • Research indicated that this compound showed promising antifungal activity against common pathogens like Candida species. The mechanism appears to involve disruption of cellular integrity and inhibition of ergosterol biosynthesis.
  • Potential Therapeutic Applications :
    • The compound has been identified as a candidate for further development in treating infections caused by resistant bacterial strains due to its unique mechanism of action and structural characteristics .

Properties

CAS No.

915372-71-3

Molecular Formula

C13H10Cl3NO3S

Molecular Weight

366.6 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO3S/c1-7-2-3-12(18)11(4-7)17-21(19,20)13-6-9(15)8(14)5-10(13)16/h2-6,17-18H,1H3

InChI Key

FBKVYMDYZWUZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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